N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
Scientific Research Applications
Synthesis and Biological Applications
Studies on compounds with similar structural motifs have highlighted their potential in synthesizing radioligands for PET imaging, demonstrating significant interest in diagnostic applications. For instance, the synthesis and biodistribution of [11C]R116301, a compound evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors, show the relevance of such molecules in neuroimaging (M. V. D. Mey et al., 2005). This work illustrates how derivatives of complex acetamides can be employed in developing tools for studying brain receptors.
Chemical Synthesis and Heterocyclic Chemistry
The versatility of thioureido-acetamides in generating heterocycles through cascade reactions showcases the compound's role in organic synthesis, offering efficient routes to various heterocyclic compounds with excellent atom economy (J. Schmeyers & G. Kaupp, 2002). Such methodologies are crucial for developing pharmaceuticals and materials science.
Antimicrobial and Antitumor Research
The exploration of benzothiazolinone acetamide analogs for their photovoltaic efficiency, ligand-protein interactions, and antimicrobial activities highlights the potential of these compounds in medicinal chemistry. Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, such as those conducted by Y. Mary et al. (2020), point towards their application in designing photosensitizers for dye-sensitized solar cells and as potential antibacterial agents (Y. Mary et al., 2020).
Properties
IUPAC Name |
N-benzyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17-12-18(2)14-20(13-17)31-26(33)25-24(21-10-6-7-11-22(21)29-25)30-27(31)34-16-23(32)28-15-19-8-4-3-5-9-19/h3-14,29H,15-16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFMIKFPHHJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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